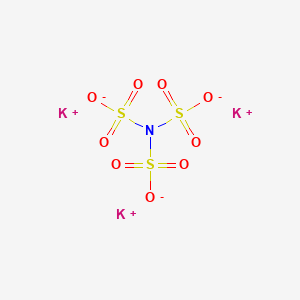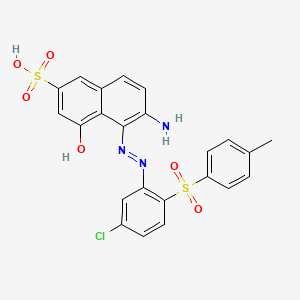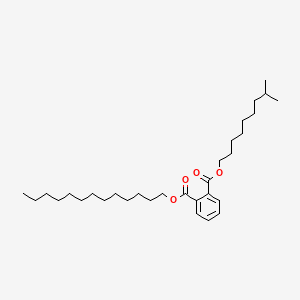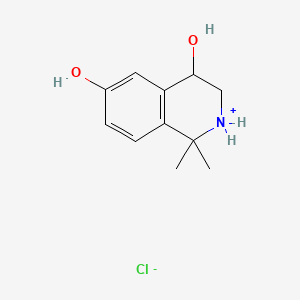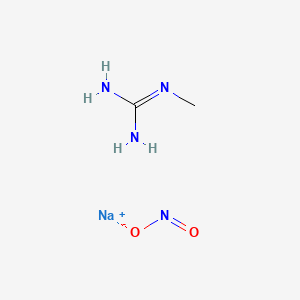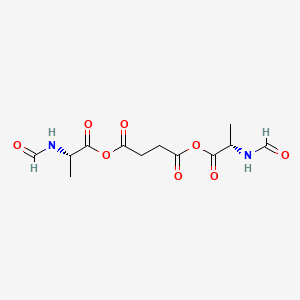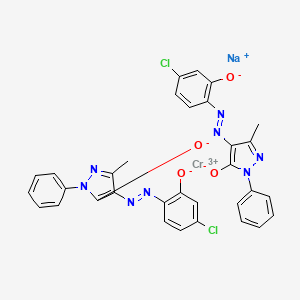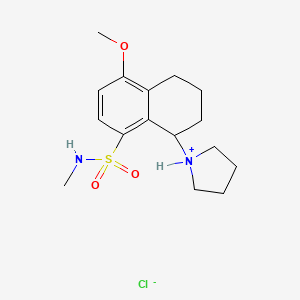![molecular formula C28H17N3O7S B13776623 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, imino, and sulfonic acid groups. Its unique structure makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the condensation of anthracene derivatives with appropriate amines and sulfonating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
- 1-Methylamino-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid
- Sodium 1-amino-4-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]-9,10-dihydro-9,10-dioxoanthracenesulfonate
Uniqueness: 1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H17N3O7S |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid |
InChI |
InChI=1S/C28H17N3O7S/c29-16-9-10-17(21-20(16)25(32)12-5-1-2-6-13(12)26(21)33)31-18-11-19(39(36,37)38)24(30)23-22(18)27(34)14-7-3-4-8-15(14)28(23)35/h1-11,29,34-35H,30H2,(H,36,37,38) |
InChI-Schlüssel |
OTYACPMJSNZNNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


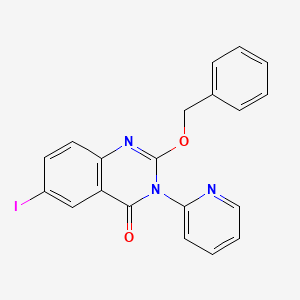
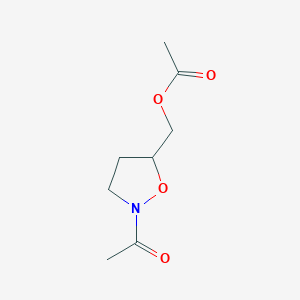
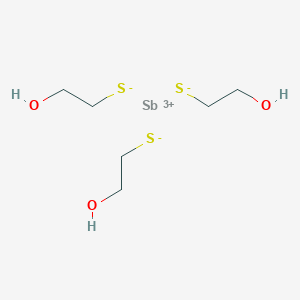
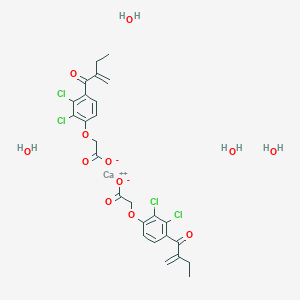
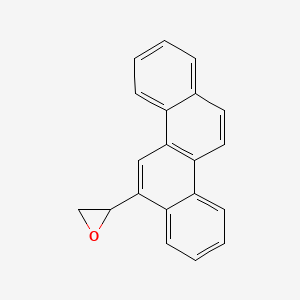
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
